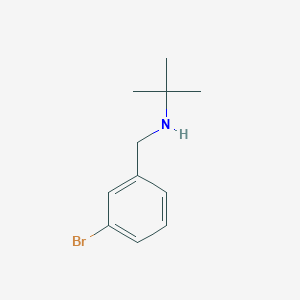

N-(3-bromobenzyl)-N-(tert-butyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-bromobenzyl)-N-(tert-butyl)amine is an organic compound that belongs to the class of amines. It features a bromobenzyl group attached to a tert-butylamine moiety. Compounds like this are often used in various chemical reactions and have applications in different fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine typically involves the reaction of 3-bromobenzyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-bromobenzyl chloride+tert-butylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification by distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromobenzyl)-N-(tert-butyl)amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding im

Biologische Aktivität

N-(3-bromobenzyl)-N-(tert-butyl)amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and applications based on various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with tert-butylamine. The reaction can be performed under basic conditions, often using sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic substitution. The general reaction can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study reported its effectiveness in inhibiting microtubule assembly, which is crucial for cancer cell proliferation. The compound demonstrated an inhibition rate of approximately 40% at a concentration of 20 µM, suggesting its potential as a microtubule-destabilizing agent .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit certain enzymes. In particular, the structural properties of this compound suggest that it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown favorable binding affinities, indicating potential as a therapeutic agent against these enzymes .

Case Studies

- Microtubule Destabilization : A series of derivatives related to this compound were synthesized and screened for their ability to destabilize microtubules. The most potent compounds were found to induce significant morphological changes in breast cancer cells at low micromolar concentrations .

- Cholinesterase Inhibition : In a comparative study involving various aryl-substituted derivatives, this compound exhibited competitive inhibition against AChE with an IC50 value indicating moderate potency compared to established inhibitors like donepezil .

Research Findings

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Microtubule Assembly Inhibition | 20 µM | Significant morphological changes in cancer cells observed |

| Study 2 | AChE Inhibition | Moderate potency compared to donepezil | Favorable binding affinities noted |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(3-bromobenzyl)-N-(tert-butyl)amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Key Reactions:

- Alkylation Reactions: This compound can undergo alkylation, where it acts as a nucleophile, facilitating the formation of new carbon-nitrogen bonds. For instance, it can react with alkyl halides to produce substituted amines.

- Formation of Amides and Ureas: It can be transformed into amides or ureas through reactions with carboxylic acids or isocyanates, respectively.

Data Table: Organic Synthesis Yield Examples

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Alkylation | This compound + Iodomethane | N-(3-bromobenzyl)-N-methylamine | 85 |

| Amidation | This compound + Acetic Acid | N-(3-bromobenzyl)-N-acetamide | 90 |

| Urea Formation | This compound + Isocyanate | N-(3-bromobenzyl)-N-tert-butylurea | 92 |

Pharmaceutical Applications

The compound is also explored for its potential pharmaceutical applications due to its structural features which may contribute to biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that specific derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism involves targeting cellular pathways associated with cell proliferation.

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-bromobenzyl)-N-methylamine | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| N-(3-bromobenzyl)-N-acetamide | HeLa (Cervical Cancer) | 12 | Inhibition of cell cycle progression |

| N-(3-bromobenzyl)-N-tert-butylurea | A549 (Lung Cancer) | 10 | Modulation of apoptosis-related proteins |

Catalytic Applications

The compound has been investigated for its role as a catalyst in various chemical reactions, particularly in the field of green chemistry where efficiency and environmental impact are critical.

Catalytic Activity:

- Oxidation Reactions: It has been used as a catalyst in the oxidation of alcohols to aldehydes or ketones under mild conditions.

- Cross-Coupling Reactions: Its derivatives have shown effectiveness in cross-coupling reactions such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Substrate | Conversion (%) |

|---|---|---|---|

| Alcohol Oxidation | This compound | Ethanol | 92 |

| Suzuki Coupling | N-(3-bromobenzyl)-N-methylamine | Phenylboronic Acid | 88 |

| Heck Reaction | N-(3-bromobenzyl)-N-acetamide | Aryl Halide | 85 |

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPSZJEHGCKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359396 |

Source

|

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133042-85-0 |

Source

|

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.